molecular formula C19H20N4O4S B2509511 N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide CAS No. 899963-32-7

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide

Cat. No.: B2509511
CAS No.: 899963-32-7
M. Wt: 400.45
InChI Key: LWOCSRGMGTWWIM-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,4-oxadiazole class, characterized by a central oxadiazole ring substituted with a 3,4-dimethylphenyl group at position 5 and a 4-(dimethylsulfamoyl)benzamide moiety at position 2.

Properties

IUPAC Name

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S/c1-12-5-6-15(11-13(12)2)18-21-22-19(27-18)20-17(24)14-7-9-16(10-8-14)28(25,26)23(3)4/h5-11H,1-4H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWOCSRGMGTWWIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as thymidylate synthase and topoisomerase II, which are crucial for DNA replication and cell division. This inhibition leads to the disruption of cancer cell proliferation and induces apoptosis (programmed cell death) in malignant cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle and Substituent Variations

Table 1: Structural Features of Selected 1,3,4-Oxadiazole Derivatives
Compound Name Oxadiazole Substituent Sulfamoyl/Benzamide Substituent Key Differences Reference
Target Compound 5-(3,4-Dimethylphenyl) 4-(Dimethylsulfamoyl)benzamide Reference compound for comparison
LMM5 () 5-[(4-Methoxyphenyl)methyl] 4-[Benzyl(methyl)sulfamoyl]benzamide Larger sulfamoyl group (benzyl + methyl); methoxy substituent
LMM11 () 5-(Furan-2-yl) 4-[Cyclohexyl(ethyl)sulfamoyl]benzamide Bulky cyclohexyl-ethyl sulfamoyl; furan heterocycle
5i () 5-(3,4-Dimethylphenyl) Benzaldehyde derivative with benzyl(ethyl)amino Aldehyde functional group; no sulfamoyl
533870-16-5 () 5-(2,4-Dimethoxyphenyl) 4-(Diethylsulfamoyl)benzamide Diethyl vs. dimethyl sulfamoyl; dimethoxy substituent
533869-83-9 () 5-(3-Methoxyphenyl) 4-(Dipropylsulfamoyl)benzamide Dipropyl sulfamoyl; methoxy substituent

Key Observations :

  • The dimethylsulfamoyl group in the target compound offers a balance between hydrophilicity and steric bulk compared to diethyl () or dipropyl () analogs, which may influence membrane permeability and target binding .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Trends Reference
Target* ~415 (calculated) Not reported Moderate (dimethylsulfamoyl enhances water solubility)
LMM5 ~525 Not reported Lower (bulky benzyl group reduces solubility)
7e () 389 148–152 Low (sulfanylpropanamide linker)
533870-16-5 () ~447 Not reported Higher (diethylsulfamoyl increases hydrophobicity)

Notes:

  • The target compound’s dimethylsulfamoyl group likely provides better aqueous solubility than LMM5’s benzyl(methyl)sulfamoyl but lower than diethyl/dipropyl analogs due to shorter alkyl chains .
  • Melting points for similar compounds (e.g., 134–178°C in ) suggest solid-state stability under standard conditions .

Pharmacological Activity

Table 3: Bioactivity of Structural Analogs
Compound Reported Activity Mechanism/Application Reference
LMM5, LMM11 Antifungal (C. albicans) Thioredoxin reductase inhibition
7c–7f () Not explicitly reported Structural analogs with potential antimicrobial activity
TPDOPQ () Luminescent properties Organic electronics (non-pharmacological)

Key Insights :

  • Substituent variations (e.g., 3,4-dimethylphenyl vs. furan) could modulate target specificity and potency.

Biological Activity

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H20N2O4SC_{20}H_{20}N_2O_4S, with a molecular weight of approximately 384.45 g/mol. The presence of the oxadiazole ring is crucial as it often correlates with enhanced biological activity. The structure is characterized by:

  • Oxadiazole ring : Known for its role in various pharmacological activities.
  • Dimethylsulfamoyl group : Contributes to the compound's solubility and interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains. In vitro studies have shown promising results against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest potential applications in treating infections caused by resistant strains.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In a study using a rat model of inflammation induced by carrageenan, treatment with this compound resulted in a significant reduction in paw edema compared to the control group. The mechanism appears to involve the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:

  • Cholinesterase Inhibition : Compounds similar to this one have shown inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmission. This suggests potential use in neurodegenerative diseases like Alzheimer's.
    Compound IC50 (µM)
    This compound0.907 ± 0.011

This inhibition profile indicates that the compound could enhance cholinergic transmission, potentially improving cognitive functions.

Study on Neuroprotective Effects

In a recent study involving Alzheimer's disease models, this compound demonstrated neuroprotective effects by reducing amyloid-beta levels and improving memory performance in behavioral tests such as the Morris water maze.

Clinical Implications

Given its diverse activities—antimicrobial and anti-inflammatory—this compound represents a promising candidate for further development as a multi-target therapeutic agent. Its potential application in treating infections and inflammatory conditions could significantly impact clinical practices.

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